3,5-Dichloro-2-nitroaniline
Overview
Description
3,5-Dichloro-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of two chlorine atoms and one nitro group attached to an aniline ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
3,5-Dichloro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
3,5-Dichloro-2-nitroaniline is classified as Acute toxicity, Oral (Category 3), H301, Acute toxicity, Inhalation (Category 3), H331, Acute toxicity, Dermal (Category 3), H311, Specific target organ toxicity - repeated exposure (Category 2), Kidney, H373, Short-term (acute) aquatic hazard (Category 1), H400, Long-term (chronic) aquatic hazard (Category 1), H410 . It is advised to use personal protective equipment as required, ensure adequate ventilation, avoid contact with skin and eyes, and avoid dust formation .
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .
Mode of Action
The mode of action of 3,5-Dichloro-2-nitroaniline involves several steps. The nitro group in the compound is a meta-directing group, meaning it directs subsequent reactions to occur at the meta position on the aromatic ring . This property is crucial in the synthesis of other compounds from this compound .
Biochemical Pathways
Nitroanilines can participate in various reactions due to their nitro and amine groups, affecting multiple biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
It is used as a key intermediate in the synthesis of other compounds, such as hexaflumuron .
Biochemical Analysis
Biochemical Properties
The nitro group in 3,5-Dichloro-2-nitroaniline, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character of the nitro group results in lower volatility of nitro compounds
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-nitroaniline typically involves the nitration of 3,5-dichloroaniline. The process can be summarized as follows:
Nitration Reaction: 3,5-Dichloroaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 2-position of the aniline ring.
Reaction Conditions: The nitration reaction is usually carried out at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety.
Purification Steps: The crude product is purified through recrystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction Reagents: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution Reagents: Sodium methoxide, potassium hydroxide.
Major Products:
Reduction Product: 3,5-Dichloro-2-aminobenzene.
Substitution Products: Various substituted anilines depending on the nucleophile used.
Comparison with Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Comparison: 3,5-Dichloro-2-nitroaniline is unique due to the specific positioning of its chlorine and nitro groups, which influences its reactivity and applications. Compared to other dichloroanilines, it has distinct chemical properties that make it suitable for specific synthetic and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIMEMMJKYVPAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.